

Introduction: A Versatile Aromatic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-phenoxybenzaldehyde

Cat. No.: B1498753

[Get Quote](#)

4-Fluoro-3-phenoxybenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2][3] Its structure, which uniquely combines a reactive aldehyde group, an electron-withdrawing fluorine atom, and a bulky phenoxy moiety, makes it a highly versatile intermediate for creating complex organic molecules.[2] The fluorine atom, in particular, can modulate the electronic properties of the benzaldehyde ring, influencing the reactivity of the aldehyde group and often enhancing the metabolic stability and pharmacokinetic profiles of derivative compounds.[4] This guide provides an in-depth overview of the synthesis, properties, applications, and handling of this important chemical intermediate, tailored for researchers and development professionals.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis. The key properties of 4-Fluoro-3-phenoxybenzaldehyde are summarized below, providing essential data for experimental design and quality control.

Property	Value	Source(s)
CAS Number	68359-57-9	[1][5][6][7]
Molecular Formula	C ₁₃ H ₉ FO ₂	[1][6]
Molecular Weight	216.21 g/mol	[1][6]
Appearance	Colorless to light orange/yellow clear liquid	[1][5]
Boiling Point	135 °C at 2 mmHg; 102-104 °C at 0.1 mmHg	[1][5][8][9][10]
Density	~1.21-1.23 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	~1.58	[1][5]
Synonyms	2-Fluoro-5-formyldiphenyl Ether	[1][5]
InChI Key	JDICMOLUAHZVDS-UHFFFAOYSA-N	[4]
SMILES	O=Cc1ccc(F)c(Oc2ccccc2)c1	

Spectroscopic analysis is critical for structure verification. Key spectral data are available from various sources.[6][11] For instance, in ¹H NMR spectroscopy, the aldehyde proton typically exhibits a downfield chemical shift, indicative of its electrophilic character.[4] Infrared (IR) spectroscopy will show a characteristic strong absorption for the C=O stretch of the aldehyde.

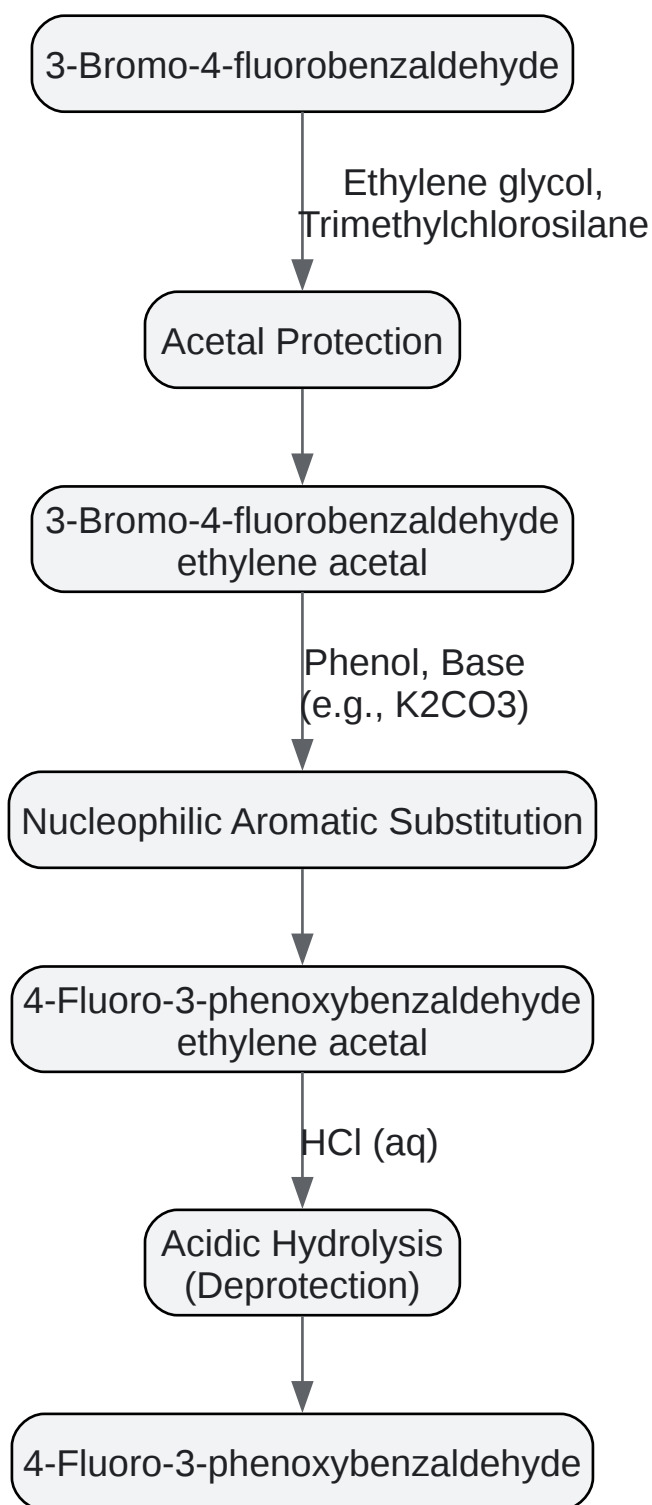
Synthesis Pathway and Experimental Protocol

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde is a multi-step process that often involves the protection of the reactive aldehyde group, followed by a nucleophilic aromatic substitution, and subsequent deprotection. A common and effective route starts from 3-bromo-4-fluorobenzaldehyde, as detailed in patent literature.[8][9]

Causality of the Synthetic Strategy

The core of this synthesis is a nucleophilic aromatic substitution reaction where a phenoxide displaces a bromide ion. However, the aldehyde group is sensitive to the reaction conditions and can undergo unwanted side reactions. To circumvent this, the aldehyde is first protected as an acetal (in this case, an ethylene acetal). Acetal formation is a reversible reaction that renders the carbonyl group unreactive under the basic conditions of the subsequent substitution step. The final step involves acidic hydrolysis to regenerate the aldehyde, a process that is typically high-yielding and clean.^{[8][9][10]}

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 4-Fluoro-3-phenoxybenzaldehyde.

Step-by-Step Experimental Protocol

The following protocol is a synthesized representation based on established patent literature.^[8]
^[9]^[10]

Step 1: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

- Combine 3-bromo-4-fluorobenzaldehyde (1.0 eq), ethylene glycol (1.1 eq), and a suitable solvent like toluene.
- Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or use a reagent like trimethylchlorosilane (2.4 eq) which can also drive the reaction.
- Heat the mixture to reflux (around 100-110 °C) and remove water using a Dean-Stark apparatus.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Upon completion, cool the reaction, wash with aqueous sodium bicarbonate and brine, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-fluorobenzaldehyde ethylene acetal.

Step 2: Nucleophilic Aromatic Substitution

- In a flask equipped with a condenser, combine the acetal from Step 1 (1.0 eq), phenol (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
- Heat the mixture to a high temperature (e.g., 150-160 °C) for several hours.
- Monitor the reaction progress by TLC or GC.
- After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate or toluene.
- Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-fluoro-3-phenoxybenzaldehyde ethylene acetal.

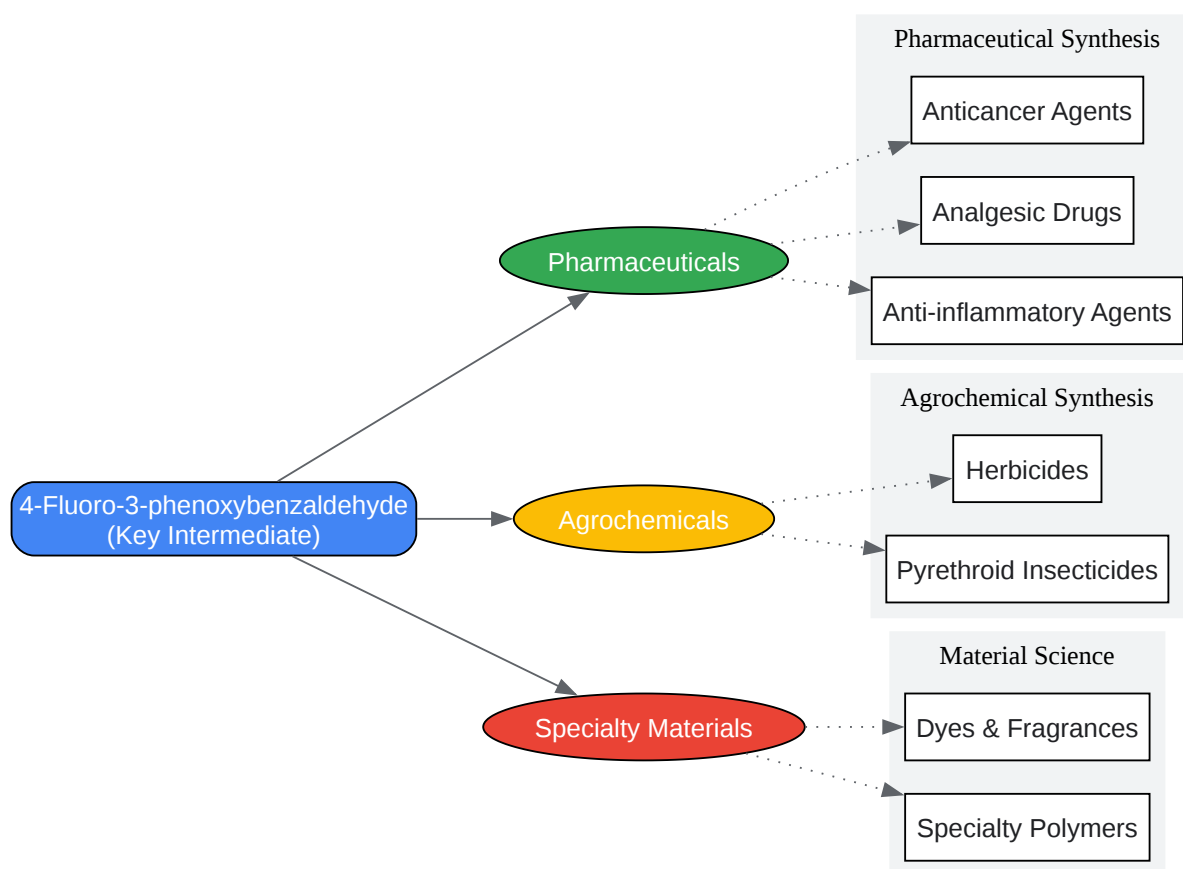
Step 3: Acetal Deprotection (Hydrolysis)

- Dissolve the crude acetal from Step 2 in a mixture of ethanol and water.
- Add a catalytic amount of concentrated hydrochloric acid.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Stir the solution at room temperature for several hours until the reaction is complete (as monitored by TLC/GC).[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Remove the ethanol under reduced pressure.
- Add toluene to the residue, separate the aqueous layer, and wash the organic phase with water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the final product, 4-fluoro-3-phenoxybenzaldehyde, by vacuum distillation to obtain a colorless oil.[\[9\]](#)[\[10\]](#)

Core Applications in Drug Development and Agrochemicals

The utility of 4-fluoro-3-phenoxybenzaldehyde stems from its role as a precursor to a wide range of high-value molecules.

Logical Relationship Diagram



[Click to download full resolution via product page](#)

Caption: Applications derived from 4-Fluoro-3-phenoxybenzaldehyde.

- **Pharmaceutical Development:** This compound is a crucial building block for synthesizing various active pharmaceutical ingredients (APIs).^{[1][4][12]} The aldehyde functional group is a versatile handle for constructing heterocyclic systems common in drug scaffolds, while the fluoro-phenoxy portion of the molecule can be fine-tuned to optimize binding affinity and

ADME (absorption, distribution, metabolism, and excretion) properties. It has been specifically noted for its use in developing anti-inflammatory and analgesic drugs.[1][4]

- **Agrochemicals:** A primary industrial application of 4-fluoro-3-phenoxybenzaldehyde is in the production of synthetic pyrethroid insecticides.[2][12] Pyrethroids are a major class of pesticides used in crop protection and public health. This aldehyde is a key component in the synthesis of the alcohol moiety of several potent pyrethroids.
- **Material Science and Fine Chemicals:** Beyond life sciences, this intermediate is used to create specialty polymers with enhanced thermal and chemical resistance.[1][2] It also serves as a precursor in the synthesis of specialized dyes and fragrance compounds.[2]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 4-fluoro-3-phenoxybenzaldehyde is essential for laboratory safety.

- **Hazard Identification:** The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[5][6][13]
- **Personal Protective Equipment (PPE):** Always use in a well-ventilated area or under a chemical fume hood.[14] Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[14][15]
- **Handling:** Avoid contact with skin, eyes, and clothing.[14] Do not ingest or inhale. Wash hands thoroughly after handling.[5][15]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16] Some suppliers recommend storage under an inert atmosphere as the compound can be air sensitive.[5]
- **First Aid:**
 - **If Swallowed:** Rinse mouth and call a poison center or doctor if you feel unwell.[5][15]
 - **In Case of Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation

persists.[14]

- In Case of Skin Contact: Wash with plenty of water.[14]

Conclusion

4-Fluoro-3-phenoxybenzaldehyde is a cornerstone intermediate whose strategic importance is evident across the pharmaceutical, agrochemical, and fine chemical industries. Its unique trifecta of functional groups—aldehyde, fluorine, and phenoxy ether—provides a powerful platform for synthetic innovation. A thorough understanding of its synthesis, reactivity, and safe handling procedures enables researchers and drug development professionals to fully leverage its potential in creating novel and high-value chemical entities.

References

- 3-Fluoro-4-hydroxybenzaldehyde - SAFETY DATA SHEET. (2023).
- 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9. TCI Chemicals.
- 4-Fluoro-3-phenoxybenzaldehyde. Chem-Impex.
- 4-Fluoro-3-phenoxybenzaldehyde 97 68359-57-9. Sigma-Aldrich.
- Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. (Date unavailable).
- EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor. Google Patents.
- 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068. PubChem.
- 4-Fluoro-3-phenoxybenzaldehyde, 5 grams. CP Lab Safety.
- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.
- 68359-57-9|4-Fluoro-3-phenoxybenzaldehyde|BLD Pharm. BLD Pharm.
- 4-Fluoro-3-phenoxybenzaldehyde synthesis. ChemicalBook.
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025).
- SAFETY DATA SHEET. Fisher Scientific. (2024).
- Synthesis of 3-phenoxybenzaldehyde. PrepChem.com.
- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
- MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Capot Chemical. (2013).
- 4-Fluoro-3-phenoxybenzaldehyde. SpectraBase.
- 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9. Benchchem.
- What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. Guidechem.

- The Ultimate Guide to 4-Fluoro-3-Phenoxybenzaldehyde (CAS 68359-57-9) Uses and Applications. Chemneo. (2024).
- Exploring the Market Potential of 4-Fluoro-3-phenoxybenzaldehyde (CAS 68359-57-9). (Date unavailable).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinnno.com [nbinnno.com]
- 3. chemneo.com [chemneo.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 | TCI AMERICA [tcichemicals.com]
- 6. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 9. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 10. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. nbinnno.com [nbinnno.com]
- 13. capotchem.com [capotchem.com]
- 14. downloads.ossila.com [downloads.ossila.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- To cite this document: BenchChem. [Introduction: A Versatile Aromatic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1498753#3-fluoro-4-phenoxybenzaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com